molecular formula C5H11N B1204830 2-Methylpyrrolidine CAS No. 765-38-8

2-Methylpyrrolidine

Cat. No.: B1204830
CAS No.: 765-38-8
M. Wt: 85.15 g/mol
InChI Key: RGHPCLZJAFCTIK-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine is an organic compound with the molecular formula C5H11N. It belongs to the class of pyrrolidines, which are five-membered saturated heterocycles containing one nitrogen atom and four carbon atoms. This compound is also known as pyrrolidine, 2-methyl- and has a molecular weight of 85.15 g/mol .

Scientific Research Applications

2-Methylpyrrolidine has several scientific research applications, including:

Safety and Hazards

2-Methylpyrrolidine is considered hazardous. It is highly flammable and toxic if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The great interest in the pyrrolidine scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

2-Methylpyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the major bioactive compounds in Teucrium manghuaense . The compound’s interactions with enzymes such as sulfided NiMo/γ-Al2O3 catalyst have been studied, indicating its role in hydrodenitrogenation reactions . These interactions suggest that this compound can influence biochemical pathways by modifying enzyme activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to possess several biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine alkaloids, including this compound, have been observed to exhibit potent antitumor activity in different cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and stability . These interactions can lead to significant changes in cellular functions and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is a secondary metabolite, indicating its role in various metabolic pathways . The temporal effects of the compound can be observed in both in vitro and in vivo studies, where its stability and degradation impact its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For instance, some pyrrolidine alkaloids have been shown to cause renal injuries and neurotoxicity in experimental animals . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a secondary metabolite suggests its involvement in complex biochemical pathways . Studies have shown that N-methyl-2-pyrrolidone, a related compound, undergoes metabolic transformations involving enzymes such as 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a crucial role in its localization and accumulation within biological systems . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The compound’s interactions with cellular components, such as proteins and enzymes, play a crucial role in its subcellular localization and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyrrolidine can be synthesized through various methods. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . Another method involves the hydrodenitrogenation of this compound in the presence of a sulfided NiMo/γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylpyrrolidine include:

  • N-Methylpyrrolidine
  • 2,5-Dimethylpyrrolidine
  • 2-Methylpiperidine
  • 1-Methyl-2-pyrrolidinone
  • N-Methylpiperidine

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its methyl group at the 2-position of the pyrrolidine ring imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPCLZJAFCTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883347
Record name Pyrrolidine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-38-8
Record name 2-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrrolidine
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Record name Pyrrolidine, 2-methyl-
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Record name Pyrrolidine, 2-methyl-
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Record name 2-methylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylpyrrolidine?

A1: this compound has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively detailed within the provided research, common characterization techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods can elucidate structural information, identify functional groups, and determine molecular weight.

Q3: What are the stereochemical features of this compound?

A3: this compound exists as two enantiomers, (R)-2-Methylpyrrolidine and (S)-2-Methylpyrrolidine, due to the chiral center at the 2-position. The absolute configuration of these enantiomers plays a crucial role in their biological activity and applications in asymmetric synthesis. []

Q4: How do nitrogen inversion and ring puckering dynamics influence the optical activity of this compound?

A4: Quantum-chemical analyses suggest that while helically twisted frameworks do not contribute significantly to the chiroptical properties, the interplay of nitrogen inversion and ring puckering dynamics influences the molecule's overall optical activity. The specific ring-puckering mechanisms, influenced by the methyl substituent, lead to distinct optical rotatory dispersion profiles for each enantiomer. []

Q5: What are some efficient methods for synthesizing (R)-2-Methylpyrrolidine?

A5: (R)-2-Methylpyrrolidine can be synthesized efficiently from (R)-2-(tritylamino)-propionaldehyde through a Wittig-Horner reaction followed by catalytic hydrogenation to yield (R)-5-methyl-2-oxopyrrolidine. Subsequent reduction with borane-dimethylsulfide provides the target compound in high optical purity. [, ]

Q6: Can you describe a method for racemizing this compound?

A6: Racemization of unwanted enantiomers of this compound can be achieved using a thiyl radical-mediated reversible hydrogen abstraction at the chiral center, facilitated by AIBN in water. This method allows for the recycling of the undesired enantiomer. []

Q7: How can this compound be used in the synthesis of chiral covalent organic frameworks (CCOFs)?

A7: Chiral this compound can be employed as a catalyst in the asymmetric polymerization of tris(N-salicylideneamine)-derived building blocks. This organocatalytic approach allows for the direct construction of chiral β-ketoenamine-CCOFs from prochiral aldehyde and primary amine monomers under mild conditions. []

Q8: What is the role of this compound in the asymmetric synthesis of 2-Phenylpropionaldehyde?

A8: Different enantiomers of this compound can be used as chiral auxiliaries in enamine-mediated alkylation reactions to control the stereochemistry of the newly formed chiral center in 2-Phenylpropionaldehyde. The specific enantiomer of this compound used dictates the enantiomer of the product obtained. []

Q9: Describe an example where this compound derivatives are involved in catalytic reactions.

A9: this compound-derived 1,10-phenanthroline-2,9-diamides show potential as extractants for the separation of Americium (III) from Lanthanides (III). This application highlights the utility of incorporating this compound moieties into larger molecular frameworks for specific functionalities. []

Q10: How does this compound relate to the development of histamine H3 receptor antagonists?

A10: (R)-2-Methylpyrrolidine serves as a key pharmacophore in the development of histamine H3 receptor antagonists. This structural motif is commonly incorporated into various classes of H3 antagonists, such as biphenyl sulfonamides and pyridone derivatives, highlighting its significance in medicinal chemistry. [, ]

Q11: What is the role of the this compound moiety in the orally effective TRH mimetic, rovatirelin hydrate?

A11: In rovatirelin hydrate, the (2R)-2-Methylpyrrolidine moiety is crucial for its biological activity. Studies on all 16 stereoisomers revealed that only those possessing the (2R) configuration at this position exhibited significant anti-hypothermic effects, underscoring the importance of stereochemistry in its interaction with the target. [, ]

Q12: Can you elaborate on the development of dual-targeting ligands incorporating this compound for Parkinson's disease?

A12: Researchers have explored combining the this compound pharmacophore with other functionalities to develop dual-acting ligands targeting both the histamine H3 receptor and Monoamine Oxidase B for potential treatment of Parkinson's disease. Compound 13, containing a this compound unit linked to a tert-butylphenoxypropyl chain, showed promising in vitro and in vivo results, demonstrating the potential of this approach. []

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